sodium;2-amino-5-methylbenzenesulfonate

Description

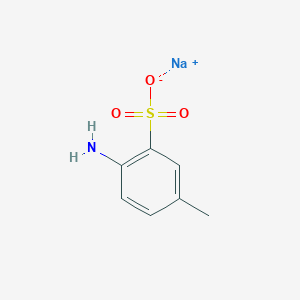

Sodium 2-amino-5-methylbenzenesulfonate (CAS: 54914-95-3) is a sodium salt of a substituted benzenesulfonic acid. Its structure features an amino group (-NH₂) at position 2 and a methyl group (-CH₃) at position 5 on the benzene ring, with a sulfonate (-SO₃⁻) group at position 1. This compound is widely used in industrial applications, including dye synthesis, pharmaceutical intermediates, and coordination chemistry . Key properties include:

Properties

CAS No. |

54914-95-3 |

|---|---|

Molecular Formula |

C7H8NNaO3S |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

sodium;2-amino-5-methylbenzenesulfonate |

InChI |

InChI=1S/C7H9NO3S.Na/c1-5-2-3-6(8)7(4-5)12(9,10)11;/h2-4H,8H2,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

NCANISFVEJYHKE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium 2-Amino-5-Chlorobenzenesulfonate

- Structure : Chlorine substituent at position 5 instead of methyl.

- Environmental impact: Chlorinated aromatic compounds often exhibit higher persistence and toxicity, though specific data for this compound are unavailable .

- Application : Likely used in similar industrial processes but with altered reactivity due to halogen substitution.

Sodium 5-Chloro-2-Hydroxy-Benzenesulfonate

- Structure : Hydroxyl (-OH) at position 2 and chlorine at position 5.

- Key differences: Acidity: The hydroxyl group increases acidity (pKa ~8–10), making it more reactive in proton-dependent reactions compared to the amino group. Solubility: Enhanced polarity due to -OH may improve water solubility relative to the amino derivative .

- Application: Potential use in surfactants or as a corrosion inhibitor.

Nickel(II) 2-Amino-5-Methylbenzenesulfonate

- Structure : Same sulfonate anion but with Ni²⁺ as the counterion.

- Key differences :

- Application : Used in specialized industrial catalysis or metal-organic frameworks.

Sodium 5-Methoxy-2-Methyl-4-(3-Oxobutanamido)Benzenesulfonate

- Structure : Methoxy (-OCH₃) at position 5, methyl at position 2, and a 3-oxobutanamido group at position 4.

- Key differences :

- Application : Likely serves as a multi-functional intermediate in drug development.

Comparative Data Table

Research Findings and Environmental Considerations

- Biodegradability: Sodium 2-amino-5-methylbenzenesulfonate shows low biodegradability, with QSAR models and experimental data indicating persistence in aquatic systems . Chlorinated analogs (e.g., 5-chloro derivatives) may exhibit even greater environmental retention.

- Regulatory Status : The compound is flagged under REACH for PMT/vPvM risks, necessitating stringent handling and disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.